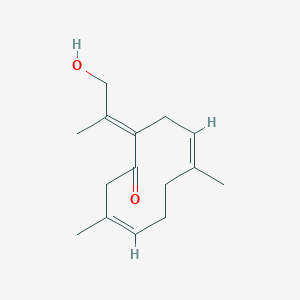

13-Hydroxygermacrone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(3Z,7Z,10E)-10-(1-hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one |

InChI |

InChI=1S/C15H22O2/c1-11-5-4-6-12(2)9-15(17)14(8-7-11)13(3)10-16/h6-7,16H,4-5,8-10H2,1-3H3/b11-7-,12-6-,14-13+ |

InChI Key |

OYONKNQJEXRUQZ-UQIMPMPUSA-N |

Isomeric SMILES |

C/C/1=C/C/C(=C(/C)\CO)/C(=O)C/C(=C\CC1)/C |

Canonical SMILES |

CC1=CCC(=C(C)CO)C(=O)CC(=CCC1)C |

Origin of Product |

United States |

Foundational & Exploratory

13-Hydroxygermacrone: A Comprehensive Technical Guide to its Natural Origins and Prevalence

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxygermacrone is a naturally occurring sesquiterpenoid of the germacrane (B1241064) class, a group of compounds noted for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources, prevalence, and experimental protocols related to this compound, tailored for professionals in the fields of research, science, and drug development.

Natural Sources and Prevalence

This compound has been predominantly isolated from plants belonging to the Curcuma genus (Zingiberaceae family), commonly known as turmeric or zedoary. These plants are widely cultivated in tropical and subtropical regions and are well-regarded for their medicinal properties. The primary plant part from which this compound is extracted is the rhizome.

Documented plant sources include:

-

Curcuma zedoaria (White Turmeric)

-

Curcuma xanthorrhiza (Javanese Turmeric)

-

Curcuma wenyujin

The concentration of this compound can be influenced by various factors, including the geographical origin of the plant, cultivation conditions, and the time of harvest.

Quantitative Data on Prevalence

Quantitative data for this compound is limited in the available literature. However, a study on Curcuma xanthorrhiza provides a specific yield. The table below summarizes the yield of this compound and other co-isolated sesquiterpenoids from the dried rhizomes of this plant.

| Compound | Plant Source | Starting Material | Final Yield (mg) | Yield (%) | Purity (%) | Reference |

| This compound | Curcuma xanthorrhiza | 5.0 kg (dried rhizomes) | 45.0 | 0.0009 | >98 | |

| Furanodiene | Curcuma xanthorrhiza | 5.0 kg (dried rhizomes) | 180.0 | 0.0036 | >95 | |

| Germacrone | Curcuma xanthorrhiza | 5.0 kg (dried rhizomes) | 450.0 | 0.0090 | >98 | |

| Furanodienone | Curcuma xanthorrhiza | 5.0 kg (dried rhizomes) | 89.0 | 0.0018 | >95 |

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and purification of this compound from plant material.

Extraction

-

Plant Material Preparation: Dried rhizomes of the source plant (e.g., Curcuma xanthorrhiza) are ground into a coarse powder to maximize the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to maceration with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of secondary metabolites.

-

Concentration: The resulting ethanolic extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their differential solubility. Sesquiterpenoids, including this compound, are typically found in the less polar fractions like n-hexane and chloroform.

-

Column Chromatography: The fractions enriched with sesquiterpenoids are subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the different compounds.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using semi-preparative or preparative HPLC. A reversed-phase C18 column with a mobile phase consisting of a gradient of methanol (B129727) or acetonitrile (B52724) in water is commonly used. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Purity Confirmation: The purity of the isolated this compound is confirmed using analytical HPLC. Structural elucidation and confirmation are typically carried out using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, it has been shown to inhibit the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3, induced by UVB radiation in human keratinocytes. MMPs are enzymes that degrade extracellular matrix proteins and are implicated in skin photoaging.

Below are diagrams illustrating the general workflow for the isolation of this compound and its biosynthetic origin.

The Biosynthetic Pathway of 13-Hydroxygermacrone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxygermacrone is a naturally occurring sesquiterpenoid with recognized anti-inflammatory properties, making it a compound of interest for therapeutic applications. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production. This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound, from its fundamental precursors to the final hydroxylation step. It includes a summary of relevant quantitative data, detailed experimental protocols for key enzyme assays, and visual representations of the metabolic pathway and experimental workflows to facilitate comprehension and further research.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoid compounds synthesized in plants, many of which exhibit significant biological activities. This compound belongs to the germacrane (B1241064) class of sesquiterpenes and has been isolated from various medicinal plants. Its biosynthesis originates from the cytosolic mevalonate (B85504) (MVA) pathway, which provides the universal precursors for all isoprenoids. This guide delineates the enzymatic steps leading to the formation of this compound, focusing on the key enzymes involved: germacrene A synthase and a putative cytochrome P450 monooxygenase.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the assembly of the basic C5 isoprene (B109036) units and culminates in the specific functionalization of the germacrane skeleton.

Precursor Biosynthesis via the Mevalonate (MVA) Pathway

The journey to this compound begins in the cytoplasm with the MVA pathway, which synthesizes the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), from acetyl-CoA. Three molecules of acetyl-CoA are condensed and subsequently reduced to form mevalonate, which is then phosphorylated, decarboxylated, and dehydrated to yield IPP. IPP is then isomerized to DMAPP by isopentenyl diphosphate isomerase (IPPI).

Formation of Farnesyl Diphosphate (FPP)

Farnesyl diphosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction forms the C15 intermediate, farnesyl diphosphate (FPP), which is the universal precursor for all sesquiterpenoids.

Cyclization of FPP to (+)-Germacrene A

The first committed step in the biosynthesis of many germacrane sesquiterpenoids is the cyclization of the linear FPP molecule into the characteristic 10-membered ring of the germacrane skeleton. This crucial step is catalyzed by the enzyme (+)-germacrene A synthase (GAS). The enzyme facilitates the ionization of the diphosphate group from FPP, leading to a farnesyl cation that undergoes a series of conformational changes and intramolecular cyclization to form (+)-germacrene A.

Hydroxylation of (+)-Germacrene A to this compound

The final step in the proposed pathway is the regioselective hydroxylation of (+)-germacrene A at the C-13 position to yield this compound. This reaction is believed to be catalyzed by a cytochrome P450 monooxygenase (CYP). These enzymes are a large family of heme-containing proteins that play a critical role in the oxidative functionalization of a wide variety of secondary metabolites in plants, including terpenoids. While the specific CYP enzyme responsible for this transformation has not been definitively identified, the mechanism likely involves the activation of molecular oxygen and the insertion of one oxygen atom into the C-H bond at the C-13 position of the germacrene A molecule.

Data Presentation

Quantitative data for the specific enzymes in the this compound biosynthetic pathway is limited. However, data from closely related and well-characterized enzymes provide valuable insights into their potential kinetic properties.

**Table 1:

Methodological & Application

Application Notes and Protocols: Gene Expression Analysis in Cells Treated with 13-Hydroxygermacrone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of 13-Hydroxygermacrone's effects on cellular gene expression, drawing heavily on research conducted on its parent compound, Germacrone. The protocols detailed below are designed to enable researchers to investigate the therapeutic potential of this compound.

Introduction

This compound is a derivative of Germacrone, a bioactive natural compound with demonstrated anticancer, anti-inflammatory, and neuroprotective properties.[1] While research specifically on this compound is emerging, studies on Germacrone provide a strong foundation for hypothesizing its mechanisms of action and for designing experiments to elucidate its effects on gene expression. Germacrone is known to modulate various signaling pathways involved in cell cycle arrest and apoptosis.[1] This document outlines the known effects of this compound and provides detailed protocols for further investigation.

Data Presentation: Summary of Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, Germacrone. This data is crucial for designing experiments and for comparing the potency of these compounds.

Table 1: Inhibition of Matrix Metalloproteinase (MMP) mRNA Expression by this compound and Germacrone in UVB-induced Human Keratinocytes (HaCaT cells) [2]

| Compound | Target Gene | Concentration | % Inhibition of mRNA Expression |

| This compound | MMP-1 | 10 µM | ~50% |

| MMP-2 | 10 µM | ~40% | |

| MMP-3 | 10 µM | ~60% | |

| Germacrone | MMP-1 | 10 µM | ~45% |

| MMP-2 | 10 µM | ~35% | |

| MMP-3 | 10 µM | ~55% |

Data is estimated from graphical representations in the cited literature and is presented for comparative purposes.[2]

Table 2: IC₅₀ Values of Germacrone in Various Cancer Cell Lines [3]

| Cell Line | Cancer Type | Treatment Duration | IC₅₀ (µM) |

| MCF-7/ADR | Breast Cancer | 48 hours | 180.41 |

| HepG2 | Human Hepatoma | 24 hours | ~160 |

Experimental Protocols

The following are detailed protocols for key experiments to analyze the effects of this compound on gene expression and cellular function.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.[2]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by spectrophotometry.[4]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, Bel7402, A549, HeLa) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of this compound (a starting range of 10 µM to 250 µM can be considered) for 24 or 48 hours.[2][3]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is the concentration of the compound that inhibits cell growth by 50%.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment with this compound.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.[3]

-

Cell Harvesting: Collect both adherent and floating cells and centrifuge at 1,500 rpm for 5 minutes.[3]

-

Washing: Wash the cells twice with ice-cold PBS.[3]

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[3]

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression levels of target genes.

Protocol:

-

Cell Culture and Treatment: Culture human keratinocyte (HaCaT) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Pre-treat cells with varying concentrations of this compound for 24 hours.[2]

-

UVB Irradiation (for photoaging studies): Replace the medium with PBS and expose the cells to a single dose of UVB radiation (e.g., 20 mJ/cm²).[2]

-

Post-Irradiation Incubation: Replace the PBS with fresh serum-free medium and incubate for a further 24 hours.[2]

-

RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using gene-specific primers for the target genes (e.g., MMP-1, MMP-2, MMP-3) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.[5]

Signaling Pathways and Visualizations

While the specific signaling pathways modulated by this compound are still under investigation, research on Germacrone suggests several key pathways that are likely to be involved in its biological activities. These include pathways related to apoptosis, cell cycle arrest, and inflammation.

Hypothesized Signaling Cascade in Cancer Cells

Based on studies of Germacrone, this compound is hypothesized to induce apoptosis and inhibit proliferation through multiple signaling pathways, including the Akt/MDM2/p53 and JAK2/STAT3 pathways.[3][6]

Caption: Hypothesized signaling cascade of this compound in cancer cells.

Experimental Workflow for Gene Expression Analysis

The following diagram illustrates a general workflow for studying the effects of this compound on gene expression.

Caption: General workflow for gene expression analysis.

Hypothesized Anti-Inflammatory Signaling Pathway

Based on the anti-inflammatory effects of Germacrone, this compound is thought to modulate key inflammatory pathways such as NF-κB.[2][7]

Caption: Hypothesized NF-κB signaling pathway inhibition.

Conclusion

The available data suggests that this compound is a promising bioactive compound with potential anticancer and anti-inflammatory effects, possibly mediated through the modulation of key signaling pathways and gene expression. The protocols and information provided in these application notes serve as a guide for researchers to further investigate the therapeutic potential of this compound. Further studies are essential to fully elucidate its mechanisms of action and to validate the hypothesized signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Hypoxia upregulates the expression of lncRNA H19 in non-small cell lung cancer cells and induces drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 13-Hydroxygermacrone

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility issues of 13-Hydroxygermacrone in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a naturally occurring sesquiterpenoid compound with significant anti-inflammatory properties.[1] Its therapeutic potential is often hindered by its poor solubility in water and physiological buffers, which can lead to challenges in preparing formulations for in vitro and in vivo studies, ultimately affecting its bioavailability and therapeutic efficacy.[2][3]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a crystalline powder that is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] However, it is practically insoluble in aqueous solutions such as water and Phosphate-Buffered Saline (PBS).[2]

Q3: What are the common initial signs of solubility problems in my experiments?

A3: You may observe the following:

-

Visible precipitates, cloudiness, or crystallization in your aqueous-based assay medium after adding the compound.[2]

-

Inconsistent and non-reproducible experimental results.[2]

-

Low or no detectable biological activity, which might be due to the compound not being in solution at a sufficient concentration.

Q4: Can I use organic solvents to dissolve this compound for my cell-based assays?

A4: Yes, using a small amount of a water-miscible organic solvent as a co-solvent is a common strategy. Dimethyl sulfoxide (B87167) (DMSO) is frequently used to prepare a high-concentration stock solution.[2] However, it is crucial to minimize the final concentration of the organic solvent in your assay medium to avoid solvent-induced cytotoxicity.[2]

Q5: What are some advanced techniques to improve the aqueous solubility of this compound?

A5: Several advanced methods can be employed, including:

-

Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (B1172386) can significantly enhance its aqueous solubility.[2][3]

-

Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate.[3][4]

-

Nanotechnology Approaches: Formulating the compound into nanoparticles can increase its surface area, leading to improved solubility and dissolution.[5]

-

pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can increase its solubility.[6] However, the structure of this compound (a ketone and a hydroxyl group) suggests it is not readily ionizable.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common solubility issues encountered when working with this compound.

Issue 1: Precipitation Observed Upon Dilution of DMSO Stock Solution in Aqueous Buffer

Symptoms:

-

The solution becomes cloudy or hazy.

-

Visible particles form and may settle over time.

Possible Causes:

-

The concentration of this compound in the final aqueous solution exceeds its solubility limit.

-

The final concentration of DMSO is too low to maintain the solubility of the compound.

Troubleshooting Steps:

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent or Non-Reproducible Biological Assay Results

Symptoms:

-

High variability between replicate wells or experiments.

-

Lack of a clear dose-response relationship.

Possible Causes:

-

Incomplete dissolution or precipitation of this compound in the assay medium.

-

The actual concentration of the dissolved compound is lower and more variable than the nominal concentration.

Troubleshooting Steps:

-

Verify Stock Solution Integrity: Ensure your stock solution in 100% DMSO is fully dissolved and free of particulates.

-

Visual Inspection of Assay Plates: Before adding cells or initiating the assay, visually inspect the assay plates under a microscope for any signs of precipitation after adding the diluted compound.

-

Prepare Fresh Dilutions: Always prepare fresh serial dilutions of the compound for each experiment.

-

Incorporate a Solubility Check: Perform a simple solubility test by preparing the highest concentration of your compound in the final assay medium and visually inspecting for precipitation over the time course of your experiment.

-

Increase Surfactant Concentration (if applicable): If your buffer contains a surfactant like Tween-80, a slight increase in its concentration might help maintain solubility.[6][7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Approximate Solubility (mg/mL) | Recommendation |

| DMSO | > 50 | Recommended for primary stock solutions.[2] |

| Ethanol | ~ 20 | Can be used as a co-solvent.[2] |

| Methanol | ~ 15 | Less commonly used for in vitro assays.[2] |

| Water | < 0.1 | Practically insoluble in aqueous solutions.[2] |

| PBS (pH 7.4) | < 0.1 | Insoluble in physiological buffers.[2] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions

Objective: To prepare a high-concentration stock solution in DMSO and subsequent dilutions for cell-based assays, minimizing precipitation.

Materials:

-

This compound powder

-

100% Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Target cell culture medium

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).[2]

-

Vortex thoroughly until the compound is completely dissolved.[2]

-

Prepare serial dilutions of this stock solution in your cell culture medium, ensuring the final DMSO concentration remains below the tolerated limit for your cell line (typically ≤ 0.5%).[2]

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound using HP-β-CD as a solubilizing agent.

Materials:

-

This compound powder

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Deionized water or desired buffer

-

Stir plate and magnetic stir bar

Procedure:

-

Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).[2]

-

Add an excess amount of this compound to each HP-β-CD solution.[2]

-

Stir the mixtures at room temperature for 24-48 hours to allow for complex formation and to reach equilibrium.[2]

-

After stirring, centrifuge the solutions to pellet the undissolved compound.[2]

-

Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.[2]

-

Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC).

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed inhibition of the NF-κB signaling pathway.

Caption: Workflow for solubility enhancement experiments.

References

Validation & Comparative

Navigating the Transcriptomic Landscape: A Comparative Guide to 13-Hydroxygermacrone and Other Natural Products

A notable gap in publicly available scientific literature currently prevents a direct comparative transcriptomic analysis of 13-Hydroxygermacrone. While research has explored the effects of extracts from plants containing this sesquiterpene, specific RNA sequencing or microarray data detailing the gene expression changes induced by the isolated compound are not yet available.[1] This guide, therefore, provides a conceptual framework for such a comparison, outlining the necessary experimental workflow and presenting a hypothetical comparative analysis with the well-studied natural product, Curcumin.

This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of natural products. It offers a blueprint for future research into the transcriptomic effects of this compound and provides a comparative context with other bioactive compounds.

Conceptual Experimental Workflow for Transcriptomic Analysis

To elucidate the transcriptomic effects of this compound, a robust experimental workflow is essential. The following diagram outlines a standard procedure for cell-based transcriptomic analysis using RNA sequencing (RNA-Seq).

Detailed Experimental Protocol (Conceptual)

-

Cell Culture and Treatment:

-

Select an appropriate cell line based on the research question (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7 for oncology research).

-

Culture cells to 70-80% confluency.

-

Treat cells with an optimal concentration of this compound (determined by dose-response assays) and a vehicle control for a specified time period (e.g., 24 hours).

-

-

RNA Extraction and Quality Control:

-

Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with a high RNA Integrity Number (RIN) > 8 are ideal.

-

-

RNA-Seq Library Preparation and Sequencing:

-

Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

-

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes (DEGs) between the this compound-treated and control groups.

-

Perform functional enrichment analysis (Gene Ontology and pathway analysis) on the DEGs to identify modulated biological processes and signaling pathways.

-

Hypothetical Comparative Transcriptomic Analysis: this compound vs. Curcumin

To illustrate the potential findings from a transcriptomic study of this compound, the following table presents a hypothetical comparison with Curcumin, a well-characterized natural product with known anti-inflammatory and anti-cancer properties.[2] The data for this compound is illustrative and based on the known activities of related compounds.

| Feature | This compound (Hypothetical) | Curcumin (Established) |

| Total Differentially Expressed Genes (DEGs) | ~800 | ~1500 |

| Top Upregulated Genes | NRF2, HO-1, GCLC | NRF2, HO-1, p21 |

| Top Downregulated Genes | NFKB1, IL6, TNF, MMP1, MMP3 | NFKB1, IL1B, TNF, CYCLIN D1 |

| Key Modulated Pathways | NRF2-mediated antioxidant response, MAPK signaling, NF-κB signaling | NF-κB signaling, PI3K/Akt signaling, MAPK signaling |

Core Signaling Pathways Modulated by Natural Products

Many natural products exert their anti-inflammatory and anti-cancer effects by modulating key signaling pathways. Below are diagrams of the NF-κB and MAPK signaling pathways, highlighting potential points of intervention by compounds like this compound and Curcumin.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Natural products can inhibit this pathway at multiple steps, leading to a reduction in the expression of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer.

Conclusion

While a direct comparative transcriptomic analysis of this compound is currently limited by the lack of specific data, this guide provides a comprehensive framework for future investigations. The proposed experimental workflow and hypothetical comparison with Curcumin offer a clear path for researchers to explore the molecular mechanisms of this and other promising natural products. The elucidation of the transcriptomic effects of this compound will be a crucial step in understanding its therapeutic potential and developing it as a novel agent for the treatment of inflammatory diseases and cancer.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.